molecular formula C16H24Si B178591 2-(4-Pentylphenyl)-1-trimethylsilylacetylene CAS No. 138220-08-3

2-(4-Pentylphenyl)-1-trimethylsilylacetylene

Cat. No. B178591
M. Wt: 244.45 g/mol
InChI Key: IIMHWMRQVNSBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pentylphenyl)-1-trimethylsilylacetylene, also known as TMS-PPA, is a chemical compound that belongs to the family of acetylenes. It has a molecular formula of C18H26Si and a molecular weight of 290.5 g/mol. TMS-PPA is a versatile compound that has been widely used in scientific research due to its unique properties and potential applications.

properties

IUPAC Name

trimethyl-[2-(4-pentylphenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si/c1-5-6-7-8-15-9-11-16(12-10-15)13-14-17(2,3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMHWMRQVNSBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((4-pentylphenyl)ethynyl)silane

Synthesis routes and methods

Procedure details

A mixture of 0.1 mol of 4-pentyl-2-fluoro-iodobenzene, 0.12 mol of trimethylsilylacetylene, 0.0014 mol of bis(triphenylphosphine)-palladium(II) chloride Pd(PPh3)2Cl2 and 0.7 mmol of copper (I) iodide in 250 ml diethylamine is stirred at room temperature for 20 hours. After evaporation of the solvent the crude product is purified by chromatography on alumina (4:1 petrol/difluoromethane) to give 2-(4-pentylphenyl)-1-trimethylsilylacetylene. Removal of the trimethylsilylgroup is accomplished by treatment this acetylene in methanol with 1M KOH for 1 hour at room temperature. Evaporation of the methanol and either extraction yields 4-pentyl-2-fluoro-phenylacetylene.
Name
4-pentyl-2-fluoro-iodobenzene
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenylphosphine)-palladium(II) chloride Pd(PPh3)2Cl2
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.7 mmol
Type
catalyst
Reaction Step One

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